![molecular formula C15H23NO3 B5087733 4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
4-[4-(3-methoxyphenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-methoxyphenoxy)butyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BMBM and is synthesized through a series of chemical reactions. This compound has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.
Wirkmechanismus
The mechanism of action of 4-[4-(3-methoxyphenoxy)butyl]morpholine is not well understood. However, it has been reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methoxyphenoxy)butyl]morpholine are not well studied. However, it has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-(3-methoxyphenoxy)butyl]morpholine in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using readily available starting materials. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]morpholine. One possible direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its anti-inflammatory activity in vivo. Additionally, it may be possible to modify the structure of this compound to improve its solubility and other properties. Finally, it may be possible to use this compound as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]morpholine involves a series of chemical reactions. The starting material for this synthesis is 3-methoxyphenol, which is reacted with 1,4-dibromobutane in the presence of potassium carbonate to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with morpholine in the presence of potassium carbonate to give the final product, 4-[4-(3-methoxyphenoxy)butyl]morpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-methoxyphenoxy)butyl]morpholine has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a starting material for the synthesis of new drugs. It has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent. In material science, it can be used as a building block for the synthesis of new polymers and materials.
Eigenschaften
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-14-5-4-6-15(13-14)19-10-3-2-7-16-8-11-18-12-9-16/h4-6,13H,2-3,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRYEOGGGXJYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

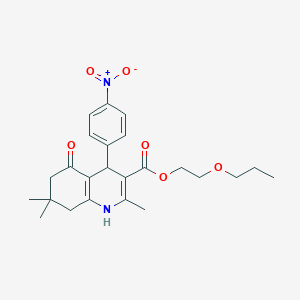
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
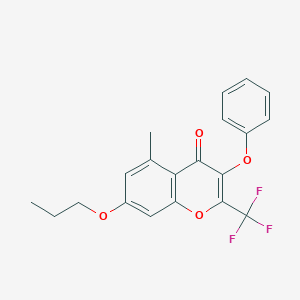
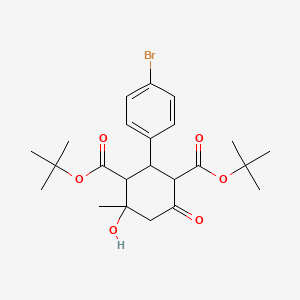
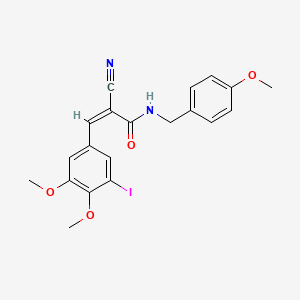
![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
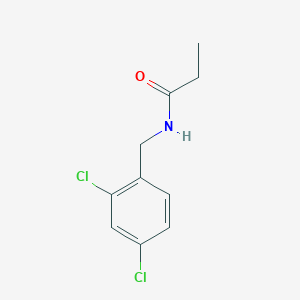
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)